Methyl 2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride
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Overview
Description
FTI 277 hydrochloride is a potent and selective inhibitor of farnesyltransferase, an enzyme involved in the post-translational modification of proteins. This compound is particularly effective in inhibiting the farnesylation of Ras proteins, which play a crucial role in cell signaling pathways related to cancer and other diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
FTI 277 hydrochloride can be synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions.
Industrial Production Methods
Industrial production of FTI 277 hydrochloride involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. The compound is then purified using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
FTI 277 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving FTI 277 hydrochloride include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as dimethyl sulfoxide (DMSO) or ethanol .
Major Products
The major products formed from the reactions of FTI 277 hydrochloride depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols .
Scientific Research Applications
FTI 277 hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
FTI 277 hydrochloride exerts its effects by inhibiting the enzyme farnesyltransferase, which is responsible for the addition of a farnesyl group to the Ras protein. This inhibition prevents the proper localization and function of Ras proteins, thereby disrupting cell signaling pathways that promote cancer cell growth and survival . The compound specifically targets the Ras/ERK and Ras/mTOR pathways, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
FTI 276: Another farnesyltransferase inhibitor with similar biological activity.
R115,777: A farnesyltransferase inhibitor currently in clinical trials for cancer treatment.
Uniqueness
FTI 277 hydrochloride is unique due to its high potency and selectivity for farnesyltransferase. It effectively inhibits both H-Ras and K-Ras signaling, making it a valuable tool in cancer research and potential therapeutic applications .
Properties
Molecular Formula |
C22H30ClN3O3S2 |
---|---|
Molecular Weight |
484.1 g/mol |
IUPAC Name |
methyl 2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride |
InChI |
InChI=1S/C22H29N3O3S2.ClH/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15;/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26);1H |
InChI Key |
PIAFFJUUNXEDEW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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